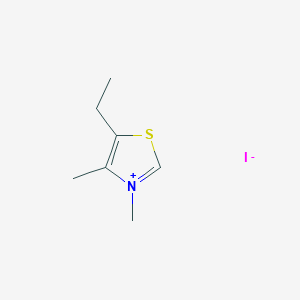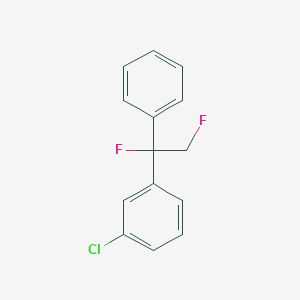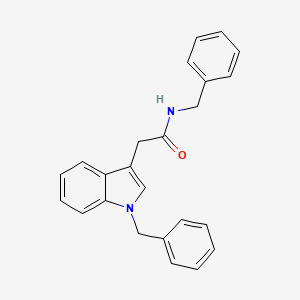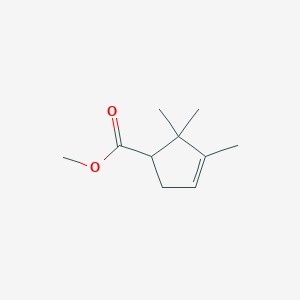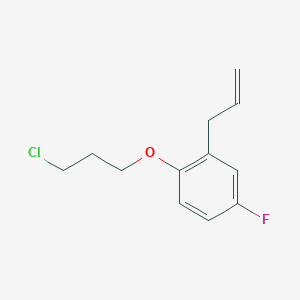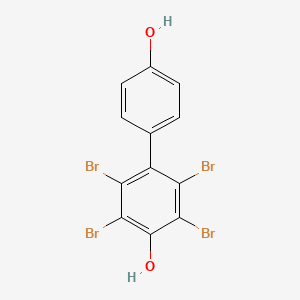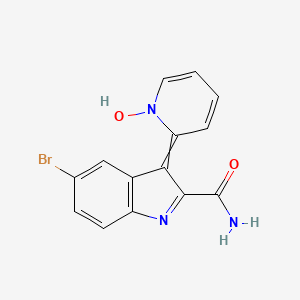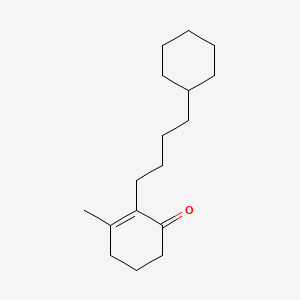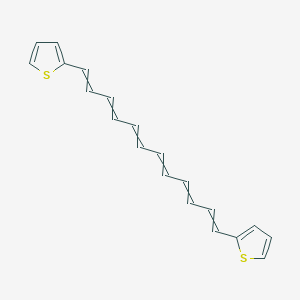
2,2'-(Dodeca-1,3,5,7,9,11-hexaene-1,12-diyl)dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Dodeca-1,3,5,7,9,11-hexaene-1,12-diyl)dithiophene is a complex organic compound characterized by its unique structure, which includes six double bonds arranged in a specific pattern
Preparation Methods
The synthesis of 2,2’-(Dodeca-1,3,5,7,9,11-hexaene-1,12-diyl)dithiophene involves several steps. One common method includes the generation of the compound through chemical trapping with reagents such as 1,2-dimethylenecyclopentane and tert-butyllithium . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-(Dodeca-1,3,5,7,9,11-hexaene-1,12-diyl)dithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyllithium and other organometallic compounds . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the double bonds or the thiophene rings.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the properties of conjugated systems and their reactivity. In biology and medicine, it may be explored for its potential as a therapeutic agent or as a component in drug delivery systems. In industry, it can be used in the development of advanced materials, such as conductive polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of 2,2’-(Dodeca-1,3,5,7,9,11-hexaene-1,12-diyl)dithiophene involves its interaction with molecular targets through its conjugated double bonds and thiophene rings. These interactions can affect various pathways, depending on the specific application. For example, in electronic applications, the compound’s ability to conduct electricity is a key factor .
Comparison with Similar Compounds
Similar compounds to 2,2’-(Dodeca-1,3,5,7,9,11-hexaene-1,12-diyl)dithiophene include 1,3,5,7,9,11-Dodecahexayne and exo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodeca-4,9-diene These compounds share some structural similarities but differ in their specific arrangements of double bonds and functional groups
Properties
CAS No. |
60602-93-9 |
|---|---|
Molecular Formula |
C20H18S2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-(12-thiophen-2-yldodeca-1,3,5,7,9,11-hexaenyl)thiophene |
InChI |
InChI=1S/C20H18S2/c1(3-5-7-9-13-19-15-11-17-21-19)2-4-6-8-10-14-20-16-12-18-22-20/h1-18H |
InChI Key |
XAQFKNKMQSWRFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC=CC=CC=CC=CC=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)

